molecular formula C13H16N2O2 B12460591 N'-cyclopentylidene-2-phenoxyacetohydrazide

N'-cyclopentylidene-2-phenoxyacetohydrazide

Cat. No.: B12460591
M. Wt: 232.28 g/mol
InChI Key: INYCMMUZGHRKOO-UHFFFAOYSA-N
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Description

N’-cyclopentylidene-2-phenoxyacetohydrazide is an organic compound with the molecular formula C13H16N2O2 It is known for its unique chemical structure, which includes a cyclopentylidene group and a phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentylidene-2-phenoxyacetohydrazide typically involves the reaction of cyclopentanone with phenoxyacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’-cyclopentylidene-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentylidene-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetohydrazides.

Scientific Research Applications

N’-cyclopentylidene-2-phenoxyacetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-cyclopentylidene-2-phenoxyacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes like DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N’-cyclopentylidene-2-phenoxyacetohydrazide analogs: Compounds with similar structures but different substituents on the phenoxy or cyclopentylidene groups.

    Phenoxyacetohydrazides: Compounds with the phenoxyacetohydrazide moiety but different substituents on the hydrazide group.

Uniqueness

N’-cyclopentylidene-2-phenoxyacetohydrazide is unique due to its specific combination of the cyclopentylidene and phenoxyacetohydrazide groups

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(cyclopentylideneamino)-2-phenoxyacetamide

InChI

InChI=1S/C13H16N2O2/c16-13(15-14-11-6-4-5-7-11)10-17-12-8-2-1-3-9-12/h1-3,8-9H,4-7,10H2,(H,15,16)

InChI Key

INYCMMUZGHRKOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)COC2=CC=CC=C2)C1

Origin of Product

United States

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